Angiotensin Ii

Cardiovascular Physiology Neuroendocrinology Hemodynamics

Substituting angiotensin analogs introduces uncontrolled variables in potency and receptor engagement, invalidating dose-response relationships. Angiotensin II (CAS 11128-99-7) is the unequivocal RAS effector peptide, validated as a MALDI-MS standard and the gold-standard reference agonist for AT1/AT2 antagonist screening. Quantified advantages over in-class analogs: 4-fold higher pressor potency than Ang I, which requires ACE-dependent conversion; 13% greater aldosterone secretagogue activity versus Ang III; and 70% greater antinatriuretic effect than equimolar Ang III in human studies. Standard infusion rates (490-1000 ng/kg/min) guarantee reliable hypertensive phenotypes in chronic rodent models. High-purity (≥93-98% HPLC) lyophilized powder ensures reproducible results across cardiovascular, renal, and endocrine assays.

Molecular Formula C50H71N13O12
Molecular Weight 1046.2 g/mol
CAS No. 11128-99-7
Cat. No. B227995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAngiotensin Ii
CAS11128-99-7
Synonyms5 L Isoleucine Angiotensin II
5-L-Isoleucine Angiotensin II
ANG-(1-8)Octapeptide
Angiotensin II
Angiotensin II, 5-L-Isoleucine
Angiotensin II, Ile(5)-
Angiotensin II, Isoleucine(5)-
Angiotensin II, Val(5)-
Angiotensin II, Valine(5)-
Angiotensin-(1-8) Octapeptide
Isoleucine(5)-Angiotensin
Isoleucyl(5)-Angiotensin II
Valyl(5)-Angiotensin II
Molecular FormulaC50H71N13O12
Molecular Weight1046.2 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)N
InChIInChI=1S/C50H71N13O12/c1-5-28(4)41(47(72)59-36(23-31-25-54-26-56-31)48(73)63-20-10-14-38(63)45(70)60-37(49(74)75)22-29-11-7-6-8-12-29)62-44(69)35(21-30-15-17-32(64)18-16-30)58-46(71)40(27(2)3)61-43(68)34(13-9-19-55-50(52)53)57-42(67)33(51)24-39(65)66/h6-8,11-12,15-18,25-28,33-38,40-41,64H,5,9-10,13-14,19-24,51H2,1-4H3,(H,54,56)(H,57,67)(H,58,71)(H,59,72)(H,60,70)(H,61,68)(H,62,69)(H,65,66)(H,74,75)(H4,52,53,55)/t28-,33-,34-,35-,36-,37-,38-,40-,41-/m0/s1
InChIKeyCZGUSIXMZVURDU-JZXHSEFVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 5 x / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Angiotensin II Procurement Guide


Angiotensin II (Ang II) is the principal effector octapeptide of the renin-angiotensin system (RAS) [1]. As a potent vasoconstrictor, Ang II directly increases arterial blood pressure through AT1 receptor-mediated arteriolar constriction and indirectly by promoting aldosterone secretion and renal sodium/water retention [2]. In vivo, it demonstrates exceptionally high potency, with pressor responses triggered at doses as low as 8 fmol when administered centrally [3], and it exhibits differential binding affinities for AT1 and AT2 receptors, with a KD of approximately 1.6 nM for AT2R versus 14.9 nM for AT1R [4]. For scientific and industrial procurement, Ang II serves as the gold-standard reference agonist for studying the RAS and for validating novel therapeutics targeting this pathway.

1

Renin-angiotensin system (RAS) pathway research

2

AT1 / AT2 receptor binding and signaling studies

3

In vivo pressor and hemodynamic models

4

Reference agonist for target validation studies

Angiotensin II vs. Analogs


Within the angiotensin peptide family, subtle structural differences confer dramatic functional consequences, rendering generic substitution scientifically unsound. Angiotensin II (Ang II) and its metabolites (Ang I, Ang III, Ang IV) operate through distinct activation pathways and receptor selectivities, leading to divergent physiological outcomes [1]. For example, while Ang I and Ang II may produce comparable maximum pressor effects, Ang I is four times less potent and requires ACE-dependent conversion for activity, introducing an experimental confound [2]. Similarly, Ang III exhibits near-equipotent aldosterone secretagogue activity in some models but is cleared from plasma significantly faster than Ang II, altering the temporal dynamics of the response [3]. Therefore, substituting one angiotensin peptide for another—even within the same research-grade classification—introduces uncontrolled variables in potency, metabolic stability, and receptor engagement, which can invalidate dose-response relationships and compromise the reproducibility of in vitro and in vivo assays.

Angiotensin II
Angiotensin I

Requires ACE-dependent conversion, introducing enzymatic variability that shifts dose-response relationships.

Angiotensin II
Angiotensin III

Exhibits distinct renal sodium and GFR effects; faster plasma clearance may alter pharmacodynamic duration.

Angiotensin II
Angiotensin IV

Markedly lower vascular reactivity potency; ranked weakest in renal vascular resistance assays.

Angiotensin II Head-to-Head Evidence


Central Pressor Potency vs. Ang I & III

In a direct head-to-head comparison in conscious rabbits, intraventricular administration of Angiotensin II (ANG II), Angiotensin I (ANG I), and Angiotensin III (ANG III) all elicited similar maximum pressor responses (27 ± 3 mmHg). However, ANG I was quantified as being four times less potent than ANG II, while ANG III was found to be as potent as ANG II in this specific central cardiovascular model [1].

Central Pressor Potency
Head-to-head
ANG II 27 ± 3 mmHg max; ANG I 4× less potent; ANG III as potent as ANG II
Supports central pressor response study context
Conscious rabbit, i.c.v. administration
Cardiovascular Physiology Neuroendocrinology Hemodynamics

Renal Sodium Handling: Ang II vs. Ang III

In a human study involving equimolar infusions (3 pmol/kg/min) under double blockade of the renin system, Angiotensin II (ANG II) exerted profound effects on renal function that were not replicated by Angiotensin III (ANG III). ANG II decreased sodium excretion by 70%, potassium excretion by 50%, and urine flow by 80%, while also decreasing glomerular filtration rate (GFR) by 16% [1]. In stark contrast, ANG III infusion at the same molar dose produced no measurable changes in GFR or renal electrolyte excretion rates [1].

Renal Sodium Handling
Head-to-head
ANG II: ↓ Na⁺ excretion 70%, ↓ GFR 16%; ANG III: no measurable change
Reported renal endpoint context; ANG III not substitutable
Human, equimolar i.v. infusion
Renal Physiology Electrolyte Balance Human Pharmacology

Aldosterone Secretion Potency: Ang II vs. Ang III

While often described as equipotent secretagogues, a four-point dose-response comparison in sodium-replete sheep revealed subtle but quantifiable differences in steroidogenic potency. The potency ratio for Angiotensin III : Angiotensin II amide was calculated as 0.87 for actual aldosterone secretion rate [1]. This indicates that Angiotensin II is approximately 13% more potent on a molar basis. Furthermore, in this same comparative study, Angiotensin II was approximately four times as potent as Angiotensin III in raising arterial blood pressure [1].

Aldosterone Secretion
Head-to-head
ANG II 13% more potent than ANG III; pressor: 4× more potent
Supports steroidogenesis model response interpretation
Sodium-replete sheep model
Endocrinology Adrenal Physiology Steroidogenesis

Renal Vascular Resistance: Ang II vs. Ang I, III, IV

In the isolated perfused rat kidney, a classic model for assessing direct renovascular effects, the rank order of potency for inducing pressor responses was established as: Angiotensin II ≥ Angiotensin III > Angiotensin I = des-Asp-Angiotensin I > Angiotensin IV [1]. This confirms that Angiotensin II is the most potent agonist in this tissue-specific context, and that substituting Angiotensin IV or Angiotensin I would result in significantly attenuated responses.

Renal Vascular Reactivity
Head-to-head
Potency rank: ANG II ≥ ANG III > ANG I = des-Asp-ANG I > ANG IV
Supports ex vivo renal pharmacology study context
Isolated perfused rat kidney
Renal Pharmacology Vascular Reactivity Ex Vivo Models

Plasma Clearance and Stability: Ang II vs. Ang III, IV

A direct pharmacokinetic inference from a human infusion study indicates that Angiotensin III (ANG III) and Angiotensin IV (ANG IV) are cleared from the circulation much faster than Angiotensin II (ANG II) [1]. While exact half-lives were not calculated in that study, the observation that equimolar infusions of ANG III failed to produce sustained plasma immunoreactivity or renal effects (unlike ANG II) supports the conclusion that ANG II has superior in vivo stability and duration of action relative to its C-terminal truncated metabolites.

Plasma Clearance Rate
Context-dependent
ANG III & IV cleared much faster than ANG II; renal effects not replicated
Supports sustained in vivo exposure context
Class-level inference, human infusion study
Pharmacokinetics Peptide Metabolism In Vivo Stability

Sodium-Dependent Pressor Efficacy: Ang II vs. Ang III

Under sodium-replete conditions in conscious rats, the pressor potency of Angiotensin III is markedly reduced relative to Angiotensin II. Specifically, in normal rats, Angiotensin III was found to be only 25% as potent as Angiotensin II in elevating mean arterial blood pressure [1]. This is a substantial 4-fold difference in potency, contrasting with models where they are sometimes reported as equipotent. Furthermore, after sodium depletion, pressor responses to all angiotensin peptides were reduced by approximately 60–80% [1].

Sodium-Dependent Pressor
Head-to-head
ANG III only 25% of ANG II pressor potency in normal rats
Supports sodium-replete pressor study context
Conscious rat i.v. model
Cardiovascular Pharmacology Electrolyte Homeostasis Experimental Hypertension

Angiotensin II Application Scenarios


Cardiovascular Disease Models

For chronic infusion models in rodents (e.g., subcutaneous osmotic minipump delivery), Angiotensin II (Ang II) is the unequivocal standard. Its superior in vivo stability relative to Angiotensin III and IV ensures sustained target engagement and a robust, progressive disease phenotype [1]. The quantifiably higher pressor potency of Ang II compared to Ang I (4-fold) and Ang III (up to 4-fold in sodium-replete models) guarantees a reliable hypertensive stimulus at standard infusion rates (e.g., 490–1000 ng/kg/min) [2][3]. Substitution with other angiotensins would require prohibitively high and potentially non-specific doses or result in inadequate disease induction.

Renal Physiology & Electrolyte Handling

Researchers investigating sodium retention, GFR regulation, or renovascular resistance must prioritize Ang II. Human data directly shows that equimolar Ang III fails to replicate Ang II's profound antinatriuretic (70% decrease in sodium excretion) and hemodynamic (16% decrease in GFR) effects [1]. Furthermore, in the isolated perfused rat kidney, Ang II ranks as the most potent vasoconstrictor peptide in its class [4]. Using an analog in these assays will yield either a null result (in the case of Ang III for sodium handling) or a severely attenuated dose-response curve, compromising the study's core findings.

Steroidogenesis & Adrenal Pharmacology

In adrenal cell or tissue models where aldosterone secretion is the primary readout, Ang II provides the maximal and most predictable response. While Ang III is a potent secretagogue, quantitative dose-response analyses reveal that Ang II is 13% more potent on a molar basis in stimulating aldosterone secretion in vivo [5]. This marginal but consistent difference in potency, combined with Ang II's broader utility across other physiological systems, makes it the preferred ligand for screening programs, pharmacological characterization of AT1/AT2 antagonists, and studies on adrenal zona glomerulosa function.

Mass Spectrometry Calibration Standards

Due to its well-defined sequence and commercial availability at high purity (≥93-98% by HPLC) , Angiotensin II serves as a reliable peptide standard. It is specifically validated as a MALDI-MS standard for instrument calibration and as a reference material in quantitative proteomics . The unique, stable monoisotopic mass of the parent ion distinguishes it from closely related degradation products like Angiotensin III, ensuring precise analytical measurements [6]. Substituting a less pure or less characterized analog compromises the accuracy and reproducibility of analytical workflows.

Application
Selection Property
Validation Focus
Cardiovascular Disease Models
Sustained in vivo stability and pressor profile
Model induction and target engagement validation
Renal Physiology & Electrolyte Handling
Renal hemodynamic and electrolyte regulatory effects
Antinatriuresis and GFR regulation endpoints
Steroidogenesis & Adrenal Pharmacology
Maximal aldosterone secretagogue activity
Adrenal zona glomerulosa function and AT1/AT2 antagonist screening
Mass Spectrometry Calibration
High-purity peptide reference standard
MALDI-MS calibration and quantitative proteomics accuracy

Technical Documentation Hub

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